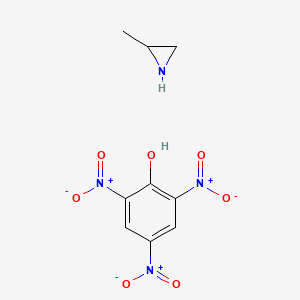
2-Methylaziridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylaziridine;2,4,6-trinitrophenol is a compound formed by the combination of 2-methylaziridine and 2,4,6-trinitrophenolThis compound is known for its explosive properties and is used in various applications, including scientific research and industrial processes .
Preparation Methods
The synthesis of 2-Methylaziridine;2,4,6-trinitrophenol involves the reaction between 2-methylaziridine and 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the explosive nature of the compound .
Chemical Reactions Analysis
2-Methylaziridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur, especially targeting the nitro groups in 2,4,6-trinitrophenol, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylaziridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of explosives and other industrial processes requiring nitroaromatic compounds .
Mechanism of Action
The mechanism of action of 2-Methylaziridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol play a significant role in its reactivity and interactions. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylaziridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a toluene ring instead of a phenol ring.
2,4-Dinitrophenol: This compound has two nitro groups instead of three and lacks the aziridine component.
2-Nitrophenol: It has only one nitro group and is less reactive compared to 2,4,6-trinitrophenol.
The uniqueness of this compound lies in its combination of the aziridine ring and the highly reactive trinitrophenol component, making it distinct in its chemical properties and applications .
Properties
CAS No. |
21384-39-4 |
|---|---|
Molecular Formula |
C9H10N4O7 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
2-methylaziridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3 |
InChI Key |
DZOFCGKSVFUCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















